PAF C-18:1

描述

血小板活化因子 C-18:1,也称为 1-油酰基-2-乙酰基-sn-甘油-3-磷酸胆碱,是一种在刺激下由细胞产生的天然磷脂。它在炎症反应的建立和维持中起着至关重要的作用。 该化合物在诱导中性粒细胞趋化性方面不如血小板活化因子 C-16 和血小板活化因子 C-18 强,但在促进嗜酸性粒细胞迁移方面具有同等效力 .

准备方法

合成路线和反应条件

血小板活化因子 C-18:1 可以通过 1-油酰基-sn-甘油-3-磷酸胆碱的乙酰化来合成。反应通常涉及在碱(如吡啶)存在下使用乙酸酐。 反应在温和条件下进行,以防止产物降解 .

工业生产方法

血小板活化因子 C-18:1 的工业生产涉及从生物来源中提取和纯化。该化合物从细胞膜中分离出来,在那里它自然产生。 提取过程涉及使用有机溶剂,然后进行色谱纯化以获得纯化合物 .

化学反应分析

Oxidation

PAF C-18:1 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

-

Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

The oxidation of lipids, including this compound, mainly occurs in polyunsaturated fatty acids with multiple double bonds .

Reduction

Reduction reactions can convert this compound into its reduced forms.

-

Reducing agents such as sodium borohydride and lithium aluminum hydride are used in these reactions.

Substitution

The acetyl group in this compound can be substituted with other functional groups under appropriate conditions.

-

These substitution reactions often involve nucleophiles such as amines or thiols.

Hydrolysis

Enzymatic hydrolysis of oxidized cardiolipins by phospholipases can occur, reducing the diversification of oxidized products .

Role of LPCAT1

Lysophosphatidylcholine acyltransferase 1 (LPCAT1) is an enzyme involved in the synthesis of inflammatory lipids .

-

LPCAT1 catalyzes the acylation of lysophosphatidylcholine (LPC) to phosphatidylcholine (PC), a key step in PC remodeling .

-

It also possesses lyso-PAF-AT activity, suggesting its involvement in the synthesis of the inflammatory lipid PAF .

-

LPCAT1 can catalyze the acylation of lyso-PAF to alkyl-PC, which is involved in PAF inactivation and may have a regulatory role in anti-inflammatory responses .

科学研究应用

Immunology and Inflammation

Research has demonstrated that PAF C-18:1 plays a critical role in modulating immune responses. For instance, studies have shown that PAF can enhance the chemotaxis and aggregation of neutrophils, leading to increased inflammation in models of psoriasis-like skin disease. In transgenic mice with inflammatory skin disorders, administration of PAF resulted in accelerated disease progression, while PAF receptor antagonists reduced inflammatory markers and improved skin conditions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown efficacy against various pathogens, including mycobacteria and protozoans. For example, exogenous application of PAF C-16 (a structural analog) inhibited the growth of Mycobacterium smegmatis within phagocytic cells by inducing nitric oxide production and activating downstream signaling pathways . This suggests potential applications for this compound in treating infections caused by intracellular pathogens.

Cardiovascular Research

In cardiovascular studies, this compound has been implicated in platelet activation and aggregation processes. Its role in promoting thrombus formation makes it a target for research into cardiovascular diseases where platelet activation is a key factor . Understanding the mechanisms through which PAF influences these processes could lead to novel therapeutic strategies for managing thromboembolic disorders.

Therapeutic Potential

The therapeutic applications of this compound are being explored across various fields:

Anti-inflammatory Therapies

Given its potent pro-inflammatory effects, targeting PAF signaling pathways holds promise for developing anti-inflammatory therapies. Inhibitors of PAF receptors are being studied as potential treatments for conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .

Cancer Research

Research indicates that PAF may influence tumor progression through its effects on immune cell behavior within the tumor microenvironment. By modulating immune responses, this compound could be leveraged to enhance anti-tumor immunity or mitigate tumor-promoting inflammation .

Case Studies and Data Tables

作用机制

血小板活化因子 C-18:1 通过激活血小板活化因子受体发挥作用。这种激活触发了一系列细胞内信号通路,包括磷脂酶 C 的激活以及随后的肌醇三磷酸和二酰基甘油的产生。 这些信号分子导致各种细胞反应,包括钙离子的释放和蛋白激酶 C 的激活 .

相似化合物的比较

类似化合物

血小板活化因子 C-16: 更有效地诱导中性粒细胞趋化性。

血小板活化因子 C-18: 在促进嗜酸性粒细胞迁移方面具有类似的效力。

前列腺素: 在炎症中起作用的脂质衍生类旁分泌激素。

白三烯: 参与炎症反应.

独特性

血小板活化因子 C-18:1 的独特性在于它对血小板活化因子受体的特异性激活以及它在促进嗜酸性粒细胞迁移中的作用。 它独特的结构,在 sn-1 位置有一个油酰基,在 sn-2 位置有一个乙酰基,使其与其他血小板活化因子和相关化合物区别开来 .

生物活性

Platelet-activating factor (PAF) is a potent phospholipid mediator with diverse biological activities, including roles in inflammation, thrombosis, and immune responses. Among its various forms, PAF C-18:1 has garnered significant attention due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for health and disease.

Overview of this compound

This compound is characterized by an ether-linked fatty acid chain with 18 carbon atoms and a double bond at the first position. This structural configuration influences its interaction with specific receptors and its subsequent biological effects. PAF acts primarily through the platelet-activating factor receptor (PAF-R), which mediates a variety of intracellular signaling pathways.

The biological activity of this compound is primarily mediated through its binding to PAF-R, a G-protein coupled receptor. This interaction initiates several intracellular signaling cascades:

- Calcium Mobilization : Activation of PAF-R leads to increased intracellular calcium levels, a crucial second messenger in various cellular responses.

- Activation of Kinases : this compound stimulates protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival.

- Gene Expression Modulation : PAF signaling can influence the transcription of genes associated with inflammation and immune responses, including nuclear factor kappa B (NF-kB) activation.

1. Inflammatory Response

This compound plays a significant role in mediating inflammatory responses. It is known to induce the production of pro-inflammatory cytokines and chemokines from various immune cells, including macrophages and neutrophils. This activity contributes to both acute and chronic inflammatory conditions.

2. Platelet Aggregation

As indicated by its name, PAF is a potent aggregator of platelets. This compound enhances platelet activation through its receptor, leading to shape change and granule release. This function is critical in hemostasis but can also contribute to pathological thrombus formation in cardiovascular diseases.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. It has been shown to inhibit the growth of certain bacteria, particularly Gram-positive strains. The mechanism appears to involve disruption of bacterial cell membranes, similar to the effects observed with other phospholipid mediators .

Case Study 1: Antimicrobial Effects

A study examining the effects of this compound on Mycobacterium bovis BCG demonstrated that it inhibited bacterial growth in a dose-dependent manner. The research indicated that the compound's structural features were critical for its antimicrobial activity, particularly the ether-linked fatty acid chain .

Case Study 2: Inflammation Modulation

Research focusing on inflammatory diseases has shown that this compound can exacerbate conditions such as asthma and rheumatoid arthritis by promoting inflammatory cell recruitment and cytokine production. In animal models, blocking PAF-R has been associated with reduced inflammation and improved clinical outcomes .

Data Table: Biological Effects of this compound

属性

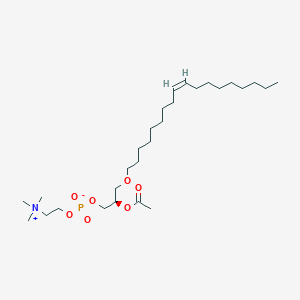

IUPAC Name |

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105077 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)e/2:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85966-90-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。